molecular formula C21H27N5O5 B11980017 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11980017
M. Wt: 429.5 g/mol
InChI Key: ONAGLIBEJLGDFR-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a complex structure with three key substituents:

  • 1,3-Dimethyl groups at positions 1 and 3 of the purine core.
  • 8-(Pyrrolidin-1-yl) substitution, introducing a secondary amine moiety.
  • 7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl) side chain, incorporating a glycerol-like backbone with a 4-methoxyphenoxy aromatic group.

Its molecular weight is approximately 485.5 g/mol (estimated from –9).

Properties

Molecular Formula

C21H27N5O5

Molecular Weight

429.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C21H27N5O5/c1-23-18-17(19(28)24(2)21(23)29)26(20(22-18)25-10-4-5-11-25)12-14(27)13-31-16-8-6-15(30-3)7-9-16/h6-9,14,27H,4-5,10-13H2,1-3H3

InChI Key

ONAGLIBEJLGDFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its interactions with various receptors, particularly adenosine receptors. Its structure suggests it may serve as a scaffold for developing new drugs targeting:

  • Adenosine Receptors :
    • It has been shown to activate the human A3 adenosine receptor (Ki = 3 nM), indicating potential use in treating conditions such as cancer and inflammation where adenosine signaling is implicated .
    • The compound's derivatives have demonstrated varying affinities for different adenosine receptor subtypes, suggesting a role in modulating physiological responses .
  • Neuropharmacology :
    • Research indicates that this compound may influence neurotransmitter systems, particularly through its action on dopamine and opioid receptors. This could position it as a candidate for treating neurodegenerative diseases or mood disorders .

Case Studies

Several studies highlight the application of this compound in drug development:

  • Study on A3 Adenosine Receptor Activation : A research article demonstrated that derivatives of the compound inhibited certain agonist responses at the A3 receptor, suggesting their potential as therapeutic agents for conditions involving this pathway .
  • Repurposing Research : The compound's scaffold has been explored for repurposing existing drugs to enhance efficacy against specific targets. For instance, modifications to the structure have yielded compounds with improved binding affinities and selectivities for adenosine receptors .

The biological activity of the compound is primarily attributed to its ability to modulate receptor activity:

  • Binding Affinity Studies : Binding assays have indicated that the compound can effectively compete with known ligands at various receptors, confirming its role as an antagonist or agonist depending on structural modifications .
  • Mechanism of Action : The interaction with adenosine receptors may lead to downstream effects such as altered cAMP levels and modulation of neurotransmitter release, which are critical in various physiological processes including pain modulation and immune response .

Mechanism of Action

The mechanism of action of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the purine-2,6-dione core but differ in substituents (Table 1):

Compound ID Key Substituents Molecular Features Source
Target Compound 8-(Pyrrolidin-1-yl), 4-methoxyphenoxypropyl Enhanced solubility (pyrrolidine), moderate lipophilicity (methoxyphenoxy)
Compound A () 8-(Pyrrolidin-1-yl), 2-methylphenoxypropyl Increased steric hindrance (2-methylphenoxy)
Compound B () 8-(3-Methylanilino), 4-methoxyphenoxypropyl Aromatic amine (anilino) vs. aliphatic amine (pyrrolidinyl)
Compound C () 8-(Pyrrolidin-1-yl), phenoxypropyl (no methoxy) Lower lipophilicity (unsubstituted phenoxy)

Table 1. Structural variations among purine-2,6-dione derivatives.

Physicochemical Properties

  • Lipophilicity: The 4-methoxyphenoxy group (target compound) increases logP compared to Compound C’s unsubstituted phenoxy group. Compound A’s 2-methylphenoxy group may further elevate logP due to steric effects.
  • Solubility: The pyrrolidin-1-yl group (target compound, Compound A, Compound C) enhances aqueous solubility via hydrogen bonding, whereas Compound B’s anilino group reduces solubility.
  • Hydrogen Bonding : The hydroxyl group in the propyl side chain (common to all compounds) contributes to polarity.

Spectroscopic Differences

  • 1H-NMR: Aromatic Signals: The target compound’s 4-methoxyphenoxy group shows a singlet for methoxy protons (~3.74 ppm) and distinct aromatic doublets (6.87 ppm, ), unlike Compound A’s 2-methylphenoxy (split aromatic peaks) or Compound C’s phenoxy (simpler aromatic pattern). Pyrrolidinyl Protons: Resonances at ~2.7–3.0 ppm () differ from Compound B’s anilino protons (~6.5–7.5 ppm, ).
  • 13C-NMR: The methoxyphenoxy carbon (: ~158.6 ppm) is absent in Compounds A and C. Pyrrolidinyl carbons (~44–55 ppm) contrast with anilino carbons (~120–140 ppm) in Compound B.

Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione , often referred to as a modified purine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N6O5C_{27}H_{32}N_6O_5, with a molecular weight of approximately 520.6 g/mol. Its structure features a purine core substituted with various functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC27H32N6O5
Molecular Weight520.6 g/mol
InChI KeyQHHGLEGYJAHVKF-UHFFFAOYSA-N

Research indicates that this compound may interact with several biological targets, including adenosine receptors and other G protein-coupled receptors (GPCRs). The binding affinity to these receptors is crucial for its pharmacological effects.

  • Adenosine Receptors : The compound has shown potential as an agonist or antagonist at various adenosine receptor subtypes, which are implicated in numerous physiological processes such as inflammation and neurotransmission.
  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis.

Pharmacological Effects

The biological activities associated with this compound include:

  • Antioxidant Activity : The presence of the methoxyphenoxy group is believed to contribute to its antioxidant properties, which can mitigate oxidative damage in cells.
  • Anti-inflammatory Effects : Studies have demonstrated that the compound can reduce pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its effects on human breast cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability at micromolar concentrations .

Case Study 2: Neuroprotective Effects

A research article highlighted the neuroprotective effects of this compound in a model of neurodegeneration. It was found to inhibit neuronal cell death induced by glutamate toxicity, showcasing its potential for treating neurodegenerative diseases like Alzheimer's .

Case Study 3: Anti-inflammatory Properties

Another study investigated its anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced joint swelling and inflammation markers compared to control groups, supporting its use as an anti-inflammatory agent .

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